
2,2-Dimethyl-N'-(trimethylsilyl)propanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-N’-(trimethylsilyl)propanimidamide is a chemical compound with the molecular formula C11H27NOSi2. It is known for its unique structural properties, which include a trimethylsilyl group attached to a propanimidamide backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N’-(trimethylsilyl)propanimidamide typically involves the reaction of 2,2-dimethylpropanimidamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of 2,2-Dimethyl-N’-(trimethylsilyl)propanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N’-(trimethylsilyl)propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2,2-Dimethyl-N’-(trimethylsilyl)propanimidamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N’-(trimethylsilyl)propanimidamide involves its ability to form stable intermediates with various substrates. The trimethylsilyl group enhances the compound’s reactivity by stabilizing transition states and intermediates. This allows for efficient formation of carbon-silicon bonds and other chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropanimidamide: Lacks the trimethylsilyl group, making it less reactive in certain chemical reactions.
Trimethylsilylamine: Contains a trimethylsilyl group but differs in its overall structure and reactivity.
N,N-Dimethyltrimethylsilylamine: Similar in structure but has different applications and reactivity profiles
Uniqueness
2,2-Dimethyl-N’-(trimethylsilyl)propanimidamide is unique due to its combination of a propanimidamide backbone with a trimethylsilyl group. This structural feature enhances its reactivity and makes it a valuable reagent in various chemical reactions and applications.
Properties
CAS No. |
52399-88-9 |
|---|---|
Molecular Formula |
C8H20N2Si |
Molecular Weight |
172.34 g/mol |
IUPAC Name |
2,2-dimethyl-N'-trimethylsilylpropanimidamide |
InChI |
InChI=1S/C8H20N2Si/c1-8(2,3)7(9)10-11(4,5)6/h1-6H3,(H2,9,10) |
InChI Key |
DJCJHINIBZZUFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=N[Si](C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


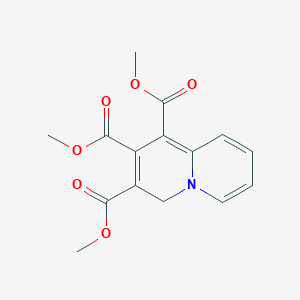
![(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B14644173.png)
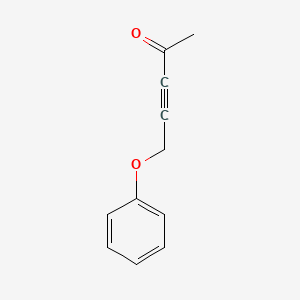
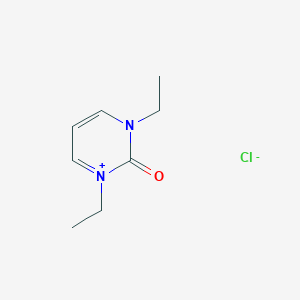
![Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane](/img/structure/B14644198.png)
![Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate](/img/structure/B14644205.png)


silane](/img/structure/B14644234.png)
![3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]-](/img/structure/B14644261.png)

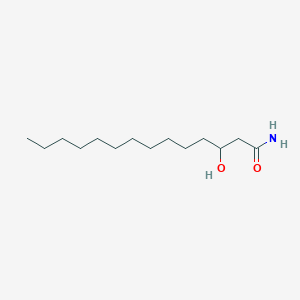
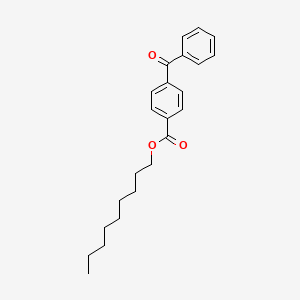
![4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14644282.png)
